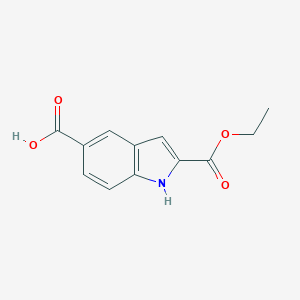

2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

2-ethoxycarbonyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)10-6-8-5-7(11(14)15)3-4-9(8)13-10/h3-6,13H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVYPAYXEMVXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592508 | |

| Record name | 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138731-14-3 | |

| Record name | 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Fischer Indole Synthesis with Subsequent Functionalization

The Fischer indole synthesis remains a cornerstone for constructing the indole core. In this approach, a phenylhydrazine derivative reacts with a β-keto ester to form the indole ring. For 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid, the strategy involves:

-

Synthesis of 5-Nitroindole-2-Carboxylic Acid Ethyl Ester :

Phenylhydrazine is condensed with ethyl pyruvate under acidic conditions (e.g., HCl/EtOH) to yield ethyl indole-2-carboxylate. Nitration at the 5-position is achieved using concentrated nitric acid in sulfuric acid at 0–5°C, producing the nitro intermediate . -

Reduction and Oxidation :

The nitro group is reduced to an amine using hydrogen gas over palladium on carbon (H₂/Pd-C) in ethanol. Subsequent oxidation with potassium permanganate (KMnO₄) in acidic medium converts the amine to a carboxylic acid, yielding the target compound .

Key Data :

Direct Esterification of Indole-2,5-Dicarboxylic Acid

Selective esterification of the 2-position carboxyl group in indole-2,5-dicarboxylic acid offers a streamlined route:

-

Protection of the 5-Position :

The 5-carboxylic acid is temporarily protected as a methyl ester using thionyl chloride (SOCl₂) and methanol, forming indole-2,5-dicarboxylic acid 5-methyl ester. -

Ethoxycarbonyl Introduction :

The unprotected 2-carboxylic acid is esterified with ethanol in the presence of concentrated sulfuric acid (H₂SO₄) at reflux (70–80°C) for 12 hours. -

Deprotection :

The methyl ester at the 5-position is hydrolyzed using aqueous sodium hydroxide (2M NaOH) at room temperature, yielding the final product .

Optimization Insight :

-

Esterification efficiency improves with molecular sieves to absorb water (yield: 78%) .

-

Over-hydrolysis risks: Maintain pH >10 during deprotection to avoid side reactions .

Buchwald–Hartwig Amination Followed by Carboxylation

This method leverages transition-metal catalysis to introduce substituents:

-

Synthesis of 5-Bromoindole-2-Carboxylic Acid Ethyl Ester :

Ethyl indole-2-carboxylate undergoes electrophilic bromination at the 5-position using bromine (Br₂) in acetic acid. -

Palladium-Mediated Carboxylation :

The bromo intermediate reacts with carbon monoxide (CO) at 80°C under 50 psi pressure in the presence of palladium acetate (Pd(OAc)₂) and a ligand (e.g., Xantphos). This step installs the 5-carboxylic acid group directly .

Critical Parameters :

-

CO pressure: <50 psi to prevent catalyst deactivation.

-

Ligand choice: Xantphos enhances regioselectivity (yield: 70%) .

While traditionally used for formyl group introduction, this method adapts to carboxylate synthesis:

-

Formylation at the 5-Position :

Ethyl indole-2-carboxylate undergoes Vilsmeier–Haack reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C, yielding 5-formylindole-2-carboxylic acid ethyl ester. -

Oxidation to Carboxylic Acid :

The formyl group is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C, producing the target compound .

Challenges :

-

Over-oxidation of the indole ring necessitates strict temperature control.

-

Yield: 60–65% (isolated via recrystallization from ethanol/water) .

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Temperature Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | HNO₃, H₂/Pd-C, KMnO₄ | 65–80 | 0–80°C | Scalable, established protocol | Multi-step, nitro intermediate toxicity |

| Direct Esterification | SOCl₂, H₂SO₄, NaOH | 70–78 | 25–80°C | Selective, minimal side products | Requires protection/deprotection steps |

| Buchwald–Hartwig | Pd(OAc)₂, CO, Xantphos | 65–70 | 80°C | Direct C–C bond formation | High-pressure equipment required |

| Vilsmeier–Haack | POCl₃, DMF, CrO₃ | 60–65 | −10–0°C | Rapid formylation step | Sensitive to moisture, moderate yields |

Analyse Des Réactions Chimiques

Applications de recherche scientifique

L’acide 2-(éthoxycarbonyl)-1H-indole-5-carboxylique a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément constitutif en synthèse organique et comme précurseur de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Enquêté pour ses effets thérapeutiques potentiels et comme composé principal dans la découverte de médicaments.

Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid, as inhibitors of HIV-1 integrase. Integrase is a crucial enzyme for the replication of the HIV virus, making it a prime target for antiviral drug development.

- Mechanism of Action : The indole core and carboxyl groups in these compounds can chelate magnesium ions within the active site of integrase, thereby inhibiting its activity. For instance, derivatives of indole-2-carboxylic acid have shown IC50 values ranging from 0.13 to 47.44 μM against integrase, indicating significant inhibitory effects .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Indole-2-carboxylic acid | 12.41 | Inhibits strand transfer |

| This compound | TBD | Chelation of Mg²⁺ ions |

Antimycobacterial Activity

The compound has also been evaluated for its effectiveness against non-tuberculous mycobacteria (NTM). Indole derivatives have demonstrated selective antibacterial properties against various Mycobacterium species while showing minimal cytotoxicity to human cells.

- Selectivity and Efficacy : In vitro studies have reported that certain indole-2-carboxamide derivatives exhibit strong activity against NTM with good selectivity indices, making them promising candidates for further preclinical testing .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are crucial for optimizing the efficacy of this compound derivatives. Modifications at various positions on the indole ring can significantly enhance their biological activity.

- C3 and C6 Modifications : Adding substituents at positions C3 and C6 of the indole core has been shown to improve binding affinity to integrase and enhance antiviral activity through π-π stacking interactions with viral DNA .

HIV Integrase Inhibitors

A series of indole derivatives were synthesized and tested for their ability to inhibit HIV integrase. One study reported that compound modifications led to an increase in inhibitory potency, with some derivatives achieving IC50 values as low as 0.13 μM .

Non-Tuberculous Mycobacterial Infections

Research on indole-2-carboxamide derivatives indicated their effectiveness against various Mycobacterium species, including M. abscessus and M. tuberculosis. These compounds were noted for their selective action against mycobacteria without significant effects on other bacterial strains, highlighting their therapeutic potential in treating NTM infections .

Mécanisme D'action

Le mécanisme d’action de l’acide 2-(éthoxycarbonyl)-1H-indole-5-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid with structurally related indole derivatives, highlighting key differences in substituents, molecular weight, and applications:

Pharmacological and Functional Differences

- Biological Activity : While CV-11974 (a related benzimidazole-indole hybrid) shows potent angiotensin II antagonism (ID₅₀: 0.033 mg/kg IV), This compound lacks direct therapeutic activity but serves as a precursor for bioactive molecules .

- Solubility and Stability : The ethoxycarbonyl group enhances lipophilicity compared to carboxylic acid-only analogs (e.g., 1H-indole-5-carboxylic acid ), improving membrane permeability in prodrug designs .

Comparative Elemental and Spectroscopic Data

Activité Biologique

2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid, also known as ethyl 2-indole-5-carboxylate, is a heterocyclic organic compound characterized by its unique indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its molecular formula is C12H11NO4, with a molecular weight of approximately 233.22 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features an ethoxycarbonyl group and a carboxylic acid functional group, contributing to its chemical reactivity and potential biological activity. The structural uniqueness of this compound allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 g/mol |

| Solubility | Moderate in organic solvents |

| Functional Groups | Ethoxycarbonyl, Carboxylic Acid |

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. Research suggests that compounds with similar indole structures often interact with enzymes such as cyclooxygenases or kinases, which are crucial in various biological pathways. Preliminary investigations have shown promising results in inhibiting bacterial growth, although specific mechanisms remain to be fully elucidated.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. For instance, derivatives of indole-2-carboxylic acid have demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7), with some derivatives showing greater potency than standard chemotherapeutics like doxorubicin . The introduction of specific substituents on the indole ring has been shown to enhance the inhibitory effects against cancer cells.

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The indole core's ability to chelate metal ions (e.g., Mg²⁺) within active sites of enzymes is particularly noteworthy, as observed in integrase inhibitors targeting HIV-1 .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Integrase Inhibition : A study highlighted the potential of indole derivatives as HIV integrase inhibitors. The binding mode analysis showed that the indole core effectively interacts with Mg²⁺ ions within the active site, suggesting that structural optimizations could enhance inhibitory activity .

- Antiproliferative Effects : Research demonstrated that specific derivatives exhibited IC₅₀ values ranging from 0.95 μM to 1.50 μM against cancer cell lines, indicating strong anticancer potential .

- Structural Modifications : Modifications at the C3 position of the indole core have led to increased binding affinity and improved biological activity against integrase, showcasing the importance of structure-activity relationships in drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via hydrolysis of its ethyl ester precursor. For example, alkaline hydrolysis using LiOH in a THF/water mixture at 60°C for 24 hours effectively converts esters to carboxylic acids, as demonstrated in analogous indole derivatives . Purification involves acidification with HCl followed by extraction with ethyl acetate and drying with Na₂SO₄. Yield optimization may require adjusting reaction time or stoichiometry.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Wear full protective gear, including P95 respirators (for particulate filtration) and chemically resistant gloves. Ensure proper ventilation and avoid environmental release into drainage systems, as recommended for structurally similar indole-carboxylic acids . Note that no carcinogenic classification exists for this compound under IARC, ACGIH, or OSHA guidelines .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z). High-performance liquid chromatography (HPLC) with >95% purity thresholds is recommended for quality control. Elemental analysis (C, H, N) validates composition, while melting point determination (e.g., 208–210°C for indole-5-carboxylic acid analogs) provides additional verification .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of indole-carboxylic acid derivatives?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., extended reflux at 60°C), solvent polarity, and catalyst loading. For example, phase-transfer catalysts or microwave-assisted synthesis may enhance efficiency. Low yields (e.g., 19% in indole-thiol condensations) highlight the need for iterative optimization .

Q. What computational tools predict the physicochemical properties of this compound?

- Methodological Answer : Use software like ChemAxon or ACD/Labs to calculate partition coefficients (logP ≈ 1.63) and polar surface area (PSA ≈ 90.39 Ų), which inform solubility and bioavailability. These values align with structurally related indoles, aiding in rational drug design . Molecular dynamics simulations can further assess stability under varying pH or temperature conditions.

Q. How should researchers resolve contradictions in toxicity data for indole derivatives?

- Methodological Answer : Perform batch-specific toxicological assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and compare results with structurally similar compounds. While some indoles are non-carcinogenic per IARC , impurities or substituent variations (e.g., ethoxy vs. methyl groups) may alter toxicity profiles. Cross-validate findings using in silico toxicity prediction tools like ProTox-II.

Key Notes

- Synthesis : Prioritize ester hydrolysis or condensation reactions, referencing protocols for analogous compounds .

- Safety : Adhere to PPE guidelines and environmental precautions outlined in safety data sheets .

- Data Gaps : Physical properties (e.g., solubility, vapor pressure) may require experimental determination due to limited published data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.